6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine
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Overview
Description
Scientific Research Applications
6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of the compound 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine is the Discoidin Domain Receptor 2 (DDR2) kinase . DDR2 plays critical roles in regulating essential cellular processes such as morphogenesis, proliferation, adhesion, migration, and invasion .
Mode of Action
This compound interacts with DDR2 kinase, inhibiting its function . The binding mechanism of this compound with DDR2 was determined using molecular dynamic analysis .
Biochemical Pathways
The inhibition of DDR2 kinase by this compound affects various biochemical pathways. These include pathways involved in cell morphogenesis, proliferation, adhesion, migration, and invasion .
Pharmacokinetics
Its potent anticancer activity suggests that it may have favorable pharmacokinetic properties .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It inhibits colony formation, cell migration, and adhesion, induces cell cycle arrest at the G2/M phase, and affects ROS generation and cell apoptosis .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine has been found to interact with several enzymes, proteins, and other biomolecules . It has been identified as a potential inhibitor of the Discoidin Domain Receptor 2 (DDR2) kinase .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively . The compound has been found to exhibit excellent anticancer activity against several human cancer cell lines, with IC50 values ranging from 0.016 to 5.667 μM . It has been shown to inhibit colony formation, migration, and adhesion, and induces cell cycle arrest at the G2/M phase, effect on ROS generation, cell apoptosis in HGC-27 cell .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve the inhibition of DDR2 kinase . Molecular dynamic analysis has suggested a plausible binding mechanism for the compound’s inhibitory effect on DDR2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by cyclization and hydrolysis . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Comparison with Similar Compounds
Similar Compounds
(E)-1-Methyl-9-(3-methylbenzylidene)-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one (PP562): This compound also inhibits DDR2 kinase and has shown potent anticancer activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and are used in various chemical and biological applications.
Uniqueness
6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine is unique due to its specific structural features that allow it to interact with DDR2 kinase effectively. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-8-6-5-11-13-9(6)12-7-3-1-2-4-14(7)8/h5,10H,1-4H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRTUSJRWWMLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C(C2=N)C=NN3)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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